3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O6S and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates its potential for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
- Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides showed significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. Their structural features suggest potential utility in developing second-line antituberculosis drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Enzyme Inhibition for Disease Treatment
- Sulfonamides incorporating 1,3,5-triazine motifs demonstrated enzyme inhibitory properties, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition. These properties are relevant for treating diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Anticancer Activity
- Novel benzenesulfonamide derivatives have been evaluated for anticancer activities, showing potential as therapeutic agents. For instance, certain derivatives bearing the 1,3,5-triazine moiety have been investigated for their carbonic anhydrase inhibitory activity, which is significant in cancer treatment strategies (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound, which is an analogue of the major human neurotransmitter dopamine . Therefore, it may interact with similar targets as dopamine or other phenethylamines.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with its targets in a similar manner. Phenethylamines typically exert their effects by binding to and activating receptors in the nervous system .
Biochemical Pathways
Phenethylamines like 3,4-dimethoxyphenethylamine are known to affect various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems . This compound may therefore have similar effects.
Pharmacokinetics
Result of Action
Phenethylamines like 3,4-dimethoxyphenethylamine are known to have psychoactive effects, suggesting that this compound may also have effects on mood, cognition, or behavior .
Action Environment
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-26-17-6-4-5-16(13-17)19(23-9-11-29-12-10-23)15-22-30(24,25)18-7-8-20(27-2)21(14-18)28-3/h4-8,13-14,19,22H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGUPFGBRDZYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.